molecular formula C9H20N2O2S B12051650 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B12051650
M. Wt: 220.33 g/mol
InChI Key: UBHGENRARYNHMB-UHFFFAOYSA-N
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Description

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with a molecular formula of C9H21N2O2S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a dimethylamino group, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-(Dimethylamino)-1-propylamine with tetrahydrothiophene 1,1-dioxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed to handle large volumes. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tetrahydrothiophene ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: A related compound with similar functional groups but lacking the tetrahydrothiophene ring.

    N,N-Dimethyl-1,3-propanediamine: Another similar compound used in various chemical syntheses.

Uniqueness

3-((3-(Dimethylamino)propyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the dimethylamino group and the tetrahydrothiophene ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C9H20N2O2S/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9/h9-10H,3-8H2,1-2H3

InChI Key

UBHGENRARYNHMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCS(=O)(=O)C1

Origin of Product

United States

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